5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
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Overview
Description
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for synthetic and pharmaceutical research.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity against various bacteria strains . The experimental results were supported by a docking study using the Kinase ThiM from Klebsiella pneumoniae .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives exhibit various biological activities due to the presence of an n–c–s– moiety . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
It’s known that the biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system .
Pharmacokinetics
The strong aromaticity of the ring, which provides great in vivo stability to this five-membered ring system, suggests that it may have good bioavailability .
Result of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antibacterial activity against various bacteria strains .
Action Environment
It’s known that the strong aromaticity of the ring provides great in vivo stability to this five-membered ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with thioamides or thioureas. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which provides a green and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds with a thiazole ring also show a wide range of medicinal properties, such as antibacterial and antifungal activities.
Uniqueness
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is unique due to its fused ring structure, which combines the properties of both thiazole and thiadiazole rings. This fusion enhances its biological activities and makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIBTJJVASSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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